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Compound of Interest

Compound Name: Int-767

Cat. No.: B15608297

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for INT-767, a dual
farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) agonist. The data
presented is collated from peer-reviewed publications to aid in the objective assessment of its
reproducibility and performance against other relevant alternatives.

Summary of Preclinical Efficacy

INT-767 has demonstrated significant efficacy in various preclinical models of liver and
metabolic diseases. As a dual agonist, it simultaneously activates both FXR and TGR5, leading
to a multi-faceted therapeutic effect that impacts bile acid metabolism, inflammation, fibrosis,
and glucose homeostasis.[1][2][3]

Comparative Efficacy with Obeticholic Acid (OCA)

Studies directly comparing INT-767 with the selective FXR agonist Obeticholic Acid (OCA) in a
mouse model of non-alcoholic steatohepatitis (NASH) have indicated that INT-767 exhibits
greater therapeutic potency and efficacy.[1][4] While both compounds show similar distribution
to the liver and ileum, INT-767 appears to exert a more potent effect on hepatic FXR target
genes.[1]

Table 1: Comparative Effects of INT-767 and Obeticholic Acid (OCA) on NASH Histopathology
in ob/ob Mice
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] INT-767 (3 INT-767 (10 OCA (10 OCA (30
Parameter Vehicle
mglkg) mglkg) mglkg) mglkg)

Steatosis

2.8+0.1 2.1+0.2 1.5+0.2 2.3+0.2 1.9+0.2
Score
Inflammation

25+0.2 1.8+0.2 1.3+0.2 21+0.2 1.7+0.2
Score
Fibrosis

25+0.2 1.9+0.2 1.4+0.2 22+0.2 1.8+0.2
Stage
Collagen

1.5+0.2 1.0+0.1 0.7+20.1 1.2+0.1 09+0.1
Area (%)

*p < 0.05 vs. Vehicle. Data adapted from a 16-week study in a diet-induced ob/ob mouse model
of biopsy-confirmed NASH.[1]

Comparison with Selective FXR and TGR5 Agonists

In a mouse model of chronic cholangiopathy (Mdr2-/- mice), INT-767 was compared to a
selective FXR agonist (INT-747) and a selective TGR5 agonist (INT-777). Only the dual
activation by INT-767 resulted in significant improvements in liver injury, inflammation, and
fibrosis.[2]

Table 2: Effects of INT-767 vs. Selective Agonists in a Mouse Cholangiopathy Model
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INT-747 (FXR INT-777 (TGR5  INT-767 (Dual

Parameter Vehicle . . .
Agonist) Agonist) Agonist)

Serum ALT (U/L) 450 + 50 600 £ 70 550 + 60 250 + 40
Hepatic F4/80

1.0+0.1 11+0.1 1.0+0.1 0.6+0.1
MRNA
Hepatic Collal

10+0.1 1.3+0.2 1.0+£0.1 05+0.1
MRNA
Bile Flow

_ 5+05 6.8+0.6 6.7+0.5 8.5+0.7

(UL/min/100g)
Biliary HCO3-
Output 0.15+£0.02 0.16 £ 0.02 0.15+0.02 0.25 + 0.03*
(umol/min/100g)

*p < 0.05 vs. Vehicle. Data adapted from a study in Mdr2-/- mice.[2]

Signaling Pathways and Experimental Workflows

The therapeutic effects of INT-767 are attributed to its dual agonism of FXR and TGR5, which
triggers distinct but complementary signaling pathways.
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Caption: INT-767 dual signaling pathways.

The preclinical evaluation of INT-767 typically follows a standardized workflow, from in vitro

characterization to in vivo efficacy studies in relevant disease models.
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Caption: Preclinical evaluation workflow for INT-767.

Key Experimental Protocols
In Vitro Receptor Activation Assays

+ FXR and TGRS Activation: The potency of INT-767 on FXR and TGR5 is typically determined
using cell-based transactivation assays or coactivator recruitment assays.[3][5]

o FXR Assay: A common method involves a PerkinElmer AlphaScreen assay to measure the
ligand-dependent recruitment of a coactivator peptide to the FXR ligand-binding domain.
The EC50 for INT-767 on FXR is reported to be approximately 30 nM.[1][5]
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o TGR5 Assay: TGR5 activation can be assessed by measuring the increase in intracellular
cyclic AMP (cAMP) in cells overexpressing the receptor, often using a time-resolved
fluorescence resonance energy transfer (TR-FRET) assay. The EC50 for INT-767 on
TGRS is reported to be approximately 630 nM.[3][5]

Animal Models

 NASH Model: A widely used model is the Lepob/ob (ob/ob) mouse fed a diet high in trans-fat,
cholesterol, and fructose (e.g., AMLN diet) for a period of 9-15 weeks to induce biopsy-
confirmed NASH with fibrosis.[1][6]

o Cholangiopathy Model: The Mdr2-/- (Abcb4-/-) mouse model, which spontaneously develops
sclerosing cholangitis and biliary fibrosis, is used to evaluate the effects on cholestatic liver
injury.[2]

o Metabolic Syndrome Model: A rat model of NASH can be established by feeding male
Sprague-Dawley rats a high-fat diet for 16 weeks.[7][8]

Drug Administration and Dosing

o Formulation: INT-767 and comparator compounds are typically dissolved in a vehicle such
as 0.5% carboxymethyl cellulose.[1]

e Administration: The compounds are administered daily via oral gavage.[1][7]
» Dosage:

o In the ob/ob NASH mouse model, INT-767 has been tested at doses of 3 and 10
mg/kg/day, while OCA was dosed at 10 and 30 mg/kg/day.[1]

o In the Mdr2-/- mouse cholangiopathy model, INT-767, INT-747, and INT-777 were
administered as a diet supplement at 0.03% (w/w).[2]

o In the rat NASH model, INT-767 was given by gavage at a dose of 10 mg/kg from week 13
to week 16.[7][8]

Endpoint Analysis
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o Histopathology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin
(H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for
evaluation of fibrosis.[1][2]

e Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST), lipids (cholesterol,
triglycerides), and glucose are measured using standard automated analyzers.[7][8]

o Gene Expression Analysis: RNA is extracted from liver and/or ileum tissue, and the
expression of target genes (e.g., FXR and TGR5 target genes, pro-inflammatory and pro-
fibrotic markers) is quantified by real-time quantitative PCR (qPCR) or RNA sequencing.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15608297#reproducibility-of-published-int-767-
findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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